molecular formula C20H20N4S B10948288 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10948288
M. Wt: 348.5 g/mol
InChI Key: IXTIMDNXEMURGN-UHFFFAOYSA-N
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Description

9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to scale up the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it suitable for use in material science and the development of advanced materials.

Mechanism of Action

The mechanism of action of 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.

    Thieno[2,3-d]pyrimidine: Shares structural similarities and exhibits comparable biological properties.

    Cyclopropyl-containing heterocycles: Compounds with cyclopropyl groups that enhance their chemical reactivity and biological activity.

Uniqueness

What sets 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of structural features, including the fused thieno, triazolo, and pyrimidine rings, along with the cyclopropyl group

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[2-(4-methylphenyl)cyclopropyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H20N4S/c1-4-14-12(3)25-20-17(14)19-22-18(23-24(19)10-21-20)16-9-15(16)13-7-5-11(2)6-8-13/h5-8,10,15-16H,4,9H2,1-3H3

InChI Key

IXTIMDNXEMURGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4CC4C5=CC=C(C=C5)C)C

Origin of Product

United States

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